Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a carbamothioyl group substituted at the 2,4-dichlorophenyl position. Its structure combines a piperazine core with a dichlorinated aromatic ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2S/c1-2-21-14(20)19-7-5-18(6-8-19)13(22)17-12-4-3-10(15)9-11(12)16/h3-4,9H,2,5-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSFLWOHGOEDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine and thiophosgene to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Piperazine Derivatives
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Functional Groups : The carbamothioyl group (-NHCOS-) in the target compound may offer superior resistance to enzymatic hydrolysis compared to carbamoyl (-NHCO-) derivatives . Sulfonamide-containing analogues (e.g., ) exhibit increased acidity and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability.
Key Findings :
Biological Activity
Ethyl 4-[(2,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₈Cl₂N₂O₂S
- Molecular Weight : 327.27 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. The antimicrobial efficacy was evaluated using the well diffusion method and broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
| Escherichia coli | 64 | Effective against Gram-negative bacteria |
| Candida albicans | 16 | Effective against fungi |
These results indicate that this compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, research conducted on Caco-2 (colorectal cancer) cells revealed a significant reduction in cell viability upon treatment with the compound.
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Caco-2 | 39.8 | 25 |
| A549 (lung cancer) | 31.9 | 30 |
The anticancer activity appears to be dose-dependent, with higher concentrations leading to increased cell death.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress Modulation : The compound has shown potential in reducing reactive oxygen species (ROS) levels in treated cells, thereby mitigating oxidative stress-related damage.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- A study published in MDPI demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
- Another research found that derivatives of this compound exhibited enhanced anticancer activity when modified with additional functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
